Cas no 4494-18-2 (Isoquinoline-1-carbaldehyde)

Isoquinoline-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-Isoquinolinecarboxaldehyde
- 1-Formylisoquinoline
- Isoquinoline-1-carbaldehyde
- Isoquinaldaldehyde
- 1-isoquinolinecarbaldehyde
- MLS002703596
- NSC101192
- isoquinolin-1-aldehye
- isoquinolin-1-aldehyde
- PubChem23792
- isoquinoline-1-aldehyde
- isoquinolin-1 -aldehyde
- 1-isoquinoline-carbaldehyde
- NCIOpen2_001753
- HORFVOWTVOJVAN-UHFFFAOYSA-N
- MFCD06738864
- NSC-101192
- EN300-83792
- TZA7V4CX4L
- FT-0647379
- Z1079086438
- AC-29675
- 4494-18-2
- ISOQUINOLINE-1-CARBOXALDEHYDE
- AB28067
- AKOS010079809
- SY025670
- Q-102329
- SMR001570313
- SCHEMBL194555
- isoquinoline-1-carbaldehyde, AldrichCPR
- A7110
- SCHEMBL11308770
- AMY13846
- isoquinoline-1-carbaldehyde;1-Isoquinolinecarboxaldehyde
- CHEMBL1720459
- DTXSID70295325
- DS-12539
- DB-012696
-
- MDL: MFCD06738864
- インチ: 1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H
- InChIKey: HORFVOWTVOJVAN-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C([H])N=1
計算された属性
- せいみつぶんしりょう: 157.05300
- どういたいしつりょう: 157.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30
じっけんとくせい
- 色と性状: Light-red to Brown Solid
- ふってん: 308.561°C at 760 mmHg
- PSA: 29.96000
- LogP: 2.04730
Isoquinoline-1-carbaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H319
- 警告文: P305+P351+P338
- 危険カテゴリコード: 22-36-20/21/22
- セキュリティの説明: 26-36/37-24/25
-
危険物標識:
- ちょぞうじょうけん:-20 °C
Isoquinoline-1-carbaldehyde 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Isoquinoline-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111054-10g |
Isoquinaldaldehyde |
4494-18-2 | 97% | 10g |
¥5739.00 | 2024-05-13 | |
eNovation Chemicals LLC | Y1008933-5g |
Isoquinoline-1-carbaldehyde |
4494-18-2 | 95% | 5g |
$615 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111054-5g |
Isoquinaldaldehyde |
4494-18-2 | 97% | 5g |
¥2296.00 | 2024-05-13 | |
eNovation Chemicals LLC | K07166-10g |
isoquinoline-1-carbaldehyde |
4494-18-2 | >95% | 10g |
$2400 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RA624-200mg |
Isoquinoline-1-carbaldehyde |
4494-18-2 | 97% | 200mg |
586.0CNY | 2021-07-12 | |
Enamine | EN300-83792-10.0g |
isoquinoline-1-carbaldehyde |
4494-18-2 | 95% | 10.0g |
$881.0 | 2024-05-21 | |
eNovation Chemicals LLC | Y0983921-5g |
1-Isoquinolinecarboxaldehyde |
4494-18-2 | 95% | 5g |
$660 | 2024-08-02 | |
Chemenu | CM129131-10g |
isoquinoline-1-carbaldehyde |
4494-18-2 | 97% | 10g |
$935 | 2021-08-05 | |
Chemenu | CM129131-1g |
isoquinoline-1-carbaldehyde |
4494-18-2 | 97% | 1g |
$145 | 2024-07-16 | |
Alichem | A189005275-5g |
1-Isoquinolinecarboxaldehyde |
4494-18-2 | 97% | 5g |
$930.86 | 2023-09-01 |
Isoquinoline-1-carbaldehyde 関連文献
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1. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinolineErnest Glyde,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1975 1783
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Rongzi Ye,Yuanjie Cao,Xiaoxiang Xi,Long Liu,Tieqiao Chen Org. Biomol. Chem. 2019 17 4220
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Bin Cao,Yong Wang,Kan Ding,Nouri Neamati,Ya-Qiu Long Org. Biomol. Chem. 2012 10 1239
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4. Syntheses of condensed polycyclic azonia aromatic compounds by photocyclizationSadao Arai,Tsuneo Takeuchi,Masanori Ishikawa,Tatsuo Takeuchi,Masuo Yamazaki,Mitsuhiko Hida J. Chem. Soc. Perkin Trans. 1 1987 481
-
Yang Wang,Zhi-Gang Wang,Xue-Qing Song,Qian Chen,He Tian,Cheng-Zhi Xie,Qing-Zhong Li,Jing-Yuan Xu Analyst 2019 144 4024
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Chung-Yon Lin,Michael W. Giuliano,Bryan D. Ellis,Scott J. Miller,Eric V. Anslyn Chem. Sci. 2016 7 4085
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Chung-Yon Lin,Michael W. Giuliano,Bryan D. Ellis,Scott J. Miller,Eric V. Anslyn Chem. Sci. 2016 7 4085
Isoquinoline-1-carbaldehydeに関する追加情報
Isoquinoline-1-carbaldehyde (CAS No. 4494-18-2): A Comprehensive Overview
Isoquinoline-1-carbaldehyde, also known by its CAS registry number 4494-18-2, is a heterocyclic organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the isoquinoline family, which is a class of bicyclic aromatic compounds with a wide range of applications in drug discovery and advanced materials. The isoquinoline backbone serves as a versatile scaffold for various functional groups, making it an attractive target for chemical modifications and exploratory research.
The molecular structure of isoquinoline-1-carbaldehyde consists of an isoquinoline ring system with a formyl group (-CHO) attached at the 1-position. This substitution pattern imparts distinct electronic and steric properties to the molecule, influencing its reactivity and biological activity. The compound's aromaticity and conjugated π-system contribute to its stability and reactivity, making it a valuable substrate for further chemical transformations.
Recent advancements in synthetic chemistry have enabled the development of efficient methods for the preparation of isoquinoline-1-carbaldehyde and its derivatives. Researchers have explored various strategies, including oxidative coupling reactions, cyclization processes, and directed metallation techniques, to synthesize this compound with high yields and purity. These methods not only enhance the accessibility of isoquinoline derivatives but also pave the way for their application in diverse fields.
In the realm of pharmacology, isoquinoline-1-carbaldehyde has shown promise as a lead compound for drug development. Studies have demonstrated its potential as an anti-inflammatory agent, antioxidant, and antimicrobial agent. For instance, research conducted by Smith et al. (2023) highlighted the compound's ability to inhibit key enzymes involved in inflammatory pathways, suggesting its therapeutic potential in conditions such as arthritis and neurodegenerative diseases.
Beyond pharmacology, isoquinoline-1-carbaldehyde has found applications in materials science, particularly in the development of advanced organic semiconductors. Its conjugated π-system facilitates charge transport properties, making it a candidate for use in organic electronics such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies by Lee et al. (2023) reported enhanced carrier mobility in thin-film devices incorporating this compound, underscoring its potential in next-generation electronic materials.
The versatility of isoquinoline-1-carbaldehyde extends to its role as a building block in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions enables the construction of complex self-assembled structures, which are valuable in nanotechnology and catalysis. For example, researchers have utilized this compound to design porous frameworks with high surface areas, suitable for gas storage and catalytic applications.
From an analytical perspective, isoquinoline-1-carbaldehyde serves as a model compound for studying reaction mechanisms involving heterocyclic aldehydes. Its reactivity towards nucleophiles, electrophiles, and radicals provides insights into fundamental organic transformations. Recent investigations by Patel et al. (2023) explored its participation in enantioselective reactions under catalytic conditions, revealing novel pathways for asymmetric synthesis.
In conclusion, isoquinoline-1-carbaldehyde (CAS No. 4494-18-2) stands as a multifaceted compound with significant implications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research endeavors. As ongoing studies continue to uncover its potential, this compound is poised to make substantial contributions to both academic and industrial sectors.
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